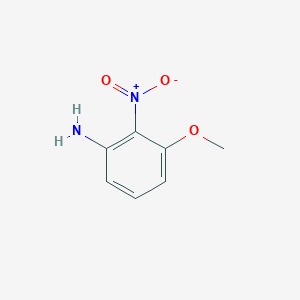

3-Methoxy-2-nitroaniline

概要

説明

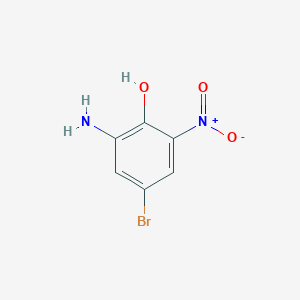

3-Methoxy-2-nitroaniline is an organic compound with the molecular formula C7H8N2O3 . It is a solid powder at room temperature . The compound has a molecular weight of 168.15 .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-nitroaniline consists of a benzene ring with three substituents: an amino group, a nitro group, and a methoxy group . The exact structure can be represented by the InChI code: 1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 .

Physical And Chemical Properties Analysis

3-Methoxy-2-nitroaniline is a solid powder at room temperature . It has a molecular weight of 168.15 . The boiling point is between 121-123 degrees Celsius .

科学的研究の応用

Synthesis of Dyes and Pigments

3-Methoxy-2-nitroaniline is utilized as an intermediate in the synthesis of various dyes and pigments. Its structural properties, featuring an amino group and a nitro group on the benzene ring, make it a suitable compound in the chemical production of these colorants. This use is significant in industries such as textiles and printing (Tsubokura et al., 2015).

Reaction with Organic Compounds

The compound demonstrates reactivity with other organic compounds, exemplified by its interaction with trans-4-methoxy-3-buten-2-one. This reaction highlights its potential in organic synthesis, particularly in the creation of enaminones, with water as an efficient solvent enhancing the reaction rate (Jebari et al., 2016).

Chemical Analysis and Quantitative Assays

3-Methoxy-2-nitroaniline is involved in quantitative paper-chromatographic methods, such as in the assay of 4-hydroxy-3-methoxymandelic acid in urine. This demonstrates its utility in analytical chemistry for the separation and analysis of specific compounds (Vahidi et al., 1971).

Industrial Safety Applications

In terms of industrial safety, 3-Methoxy-2-nitroaniline plays a role in the development of methods for determining its concentration in workplace air. This is crucial for monitoring and managing the risks associated with its use in industrial environments (Jeżewska & Woźnica, 2020).

Catalysis and Chemical Transformations

The compound is also relevant in catalysis, particularly in the controlled nitration of anisole. It demonstrates the potential to manipulate catalyst acidity and activity, which is significant in the production of nitroanisoles used extensively in the dye industry (Adamiak, 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Methoxy-2-nitroaniline is a chemical compound that is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals . The primary targets of this compound are the molecules that it interacts with during these synthesis processes. For example, in the production of dyes, it may interact with other aromatic compounds to form complex structures that exhibit specific color properties .

Mode of Action

The mode of action of 3-Methoxy-2-nitroaniline involves its interaction with other molecules during the synthesis process. It can participate in various reactions such as nitration, coupling, and condensation, enabling the synthesis of new compounds . For instance, in the production of dyes, it can undergo a reaction with other aromatic compounds to form azo dyes .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxy-2-nitroaniline are primarily those involved in its degradation. One study has shown that this compound can be degraded via the Fenton oxidation process, which involves the reaction of hydrogen peroxide with iron to produce hydroxyl radicals . These radicals then react with 3-Methoxy-2-nitroaniline, leading to its degradation .

Pharmacokinetics

Based on the related compound 2-methoxy-4-nitroaniline, it can be suggested that it may have predominant urinary excretion, low tissue distribution, and relatively slow clearance

Result of Action

The result of the action of 3-Methoxy-2-nitroaniline is the formation of new compounds through various synthesis processes. In the dye industry, for example, it can lead to the production of azo dyes with specific color properties . In the pharmaceutical industry, it can lead to the synthesis of various drugs .

特性

IUPAC Name |

3-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITQAMSEQYWFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440288 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-nitroaniline | |

CAS RN |

16554-47-5 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

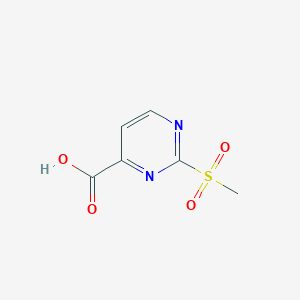

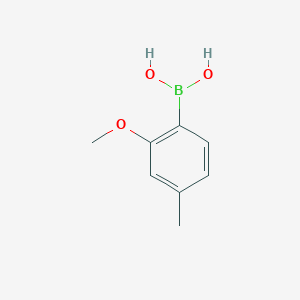

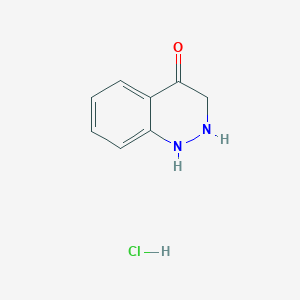

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

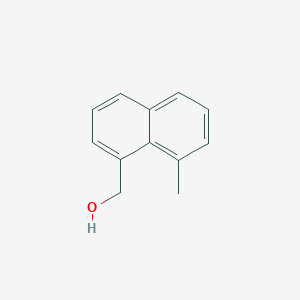

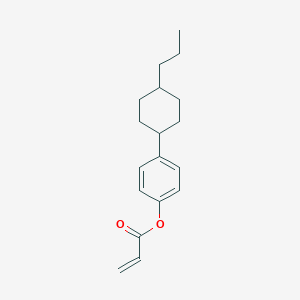

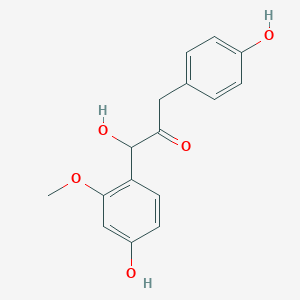

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-methoxy-2-nitroaniline in the context of the research paper?

A1: The paper investigates the oxidation of various substituted nitroanilines, including 3-methoxy-2-nitroaniline, using iodosobenzene diacetate. This research sheds light on the reactivity of this compound and its potential to form different products depending on the reaction conditions. Specifically, the paper describes a novel synthesis method for 3-methoxy-2-nitroaniline and explores its oxidation reactions using different oxidizing agents like iodosobenzene diacetate and lead tetra-acetate. The study observes the formation of azo compounds upon oxidation with varying yields depending on the solvent and oxidizing agent used []. This information is valuable for understanding the chemical behavior of 3-methoxy-2-nitroaniline and its potential applications in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)